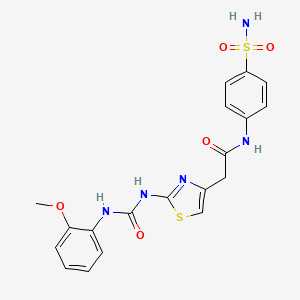

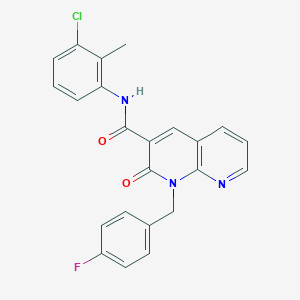

![molecular formula C15H15NO6S2 B2933594 Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate CAS No. 897831-04-8](/img/structure/B2933594.png)

Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate” is a chemical compound that is part of a series of compounds that have been designed and synthesized for their antimicrobial, COX inhibitory and anti-inflammatory activities . It is related to other compounds such as “2-(4-methylsulfonyl phenyl) indole derivatives” and "4-Methylsulfonyl phenyl acetic acid" .

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the methylsulfonyl phenyl group have been designed and synthesized for their potential antimicrobial properties. These compounds, including derivatives of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, have shown promising results against various strains of bacteria, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . The ability to combat bacterial resistance makes these compounds significant in the development of new antimicrobial agents.

Anti-inflammatory Properties

The methylsulfonyl phenyl moiety has been evaluated for its COX inhibitory and anti-inflammatory activities. Derivatives of this compound have demonstrated good anti-inflammatory activity, with selectivity towards COX-2, which is beneficial for reducing the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . This selectivity is crucial for developing safer anti-inflammatory therapies.

COX-2 Inhibition

Selective inhibition of the COX-2 enzyme is a targeted approach to relieve inflammation without the gastric side effects common with non-selective NSAIDs. Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate derivatives have been synthesized and evaluated for their selective COX-2 inhibitory activity, showing potential as safer alternatives to traditional NSAIDs .

Cardiovascular Safety

The cardiovascular side effects of selective COX-2 inhibitors are a significant concern. Research suggests that attaching a nitric oxide (NO) releasing group to these inhibitors, like those derived from Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, could mitigate these risks by maintaining a balance between vasodilatory prostacyclin and platelet activator thromboxane A2 .

Antidepressant Potential

New derivatives of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate have been explored as potential antidepressant agents. The synthesis and evaluation of these compounds aim to discover novel treatments for depression, expanding the therapeutic applications of the methylsulfonyl phenyl group .

Drug Development and ADME Prediction

The design and synthesis of new compounds with the methylsulfonyl phenyl pharmacophore, such as Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, involve in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. This process is crucial for understanding the drug-likeness and physicochemical properties of potential pharmaceuticals, guiding the development of effective and safe medications .

Mécanisme D'action

Target of Action

The primary target of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, also known as MSAB, is β-catenin , a key protein in the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with cancer .

Mode of Action

MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action ranges from 1.25-5 μM in certain cell cultures .

Biochemical Pathways

The degradation of β-catenin by MSAB disrupts the Wnt/β-catenin signaling pathway . This results in the downregulation of Wnt/β-catenin target genes, which are typically involved in cell proliferation and survival .

Result of Action

The action of MSAB leads to a decrease in the viability of Wnt-dependent cells, with little effect on Wnt-independent cells and normal human cells . This selective action makes MSAB a potent anti-tumor agent against Wnt-dependent cancers .

Action Environment

The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C

Propriétés

IUPAC Name |

methyl 4-[(3-methylsulfonylphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S2/c1-22-15(17)11-6-8-12(9-7-11)16-24(20,21)14-5-3-4-13(10-14)23(2,18)19/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBFNOXRQVVBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)

![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)

![3-Methyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B2933515.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}acetamide](/img/structure/B2933518.png)

![1-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2933519.png)

![(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2933520.png)

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2933523.png)

![N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2933528.png)

![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)